[(naphthalen-1-yl)methyl][(1R,2R)-2-{[(naphthalen-1-yl)methyl]amino}-1,2-diphenylethyl]amine
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Overview
Description
(1S,2S)-N1,N2-Bis(naphthalen-1-ylmethyl)-1,2-diphenylethane-1,2-diamine is a chiral diamine compound. Chiral diamines are often used as ligands in asymmetric synthesis and catalysis due to their ability to induce chirality in the products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-N1,N2-Bis(naphthalen-1-ylmethyl)-1,2-diphenylethane-1,2-diamine typically involves the reaction of naphthalen-1-ylmethyl chloride with (1S,2S)-1,2-diphenylethane-1,2-diamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-N1,N2-Bis(naphthalen-1-ylmethyl)-1,2-diphenylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the naphthalen-1-ylmethyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide or potassium carbonate in acetonitrile.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield naphthalen-1-ylmethyl ketones, while reduction could produce the corresponding amines.
Scientific Research Applications
Chemistry
In chemistry, (1S,2S)-N1,N2-Bis(naphthalen-1-ylmethyl)-1,2-diphenylethane-1,2-diamine is used as a chiral ligand in asymmetric catalysis. It helps in the synthesis of enantiomerically pure compounds, which are crucial in the development of pharmaceuticals.
Biology
In biological research, this compound can be used to study enzyme mechanisms and protein-ligand interactions due to its chiral nature.
Medicine
In medicine, chiral diamines like this one are investigated for their potential as therapeutic agents, particularly in the treatment of diseases where chirality plays a crucial role in drug efficacy.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals, where its chiral properties are essential for the synthesis of specific enantiomers.
Mechanism of Action
The mechanism by which (1S,2S)-N1,N2-Bis(naphthalen-1-ylmethyl)-1,2-diphenylethane-1,2-diamine exerts its effects involves its ability to coordinate with metal centers in catalytic processes. The chiral environment provided by the compound induces asymmetry in the reaction products, making it valuable in asymmetric synthesis.
Comparison with Similar Compounds
Similar Compounds
- (1R,2R)-N1,N2-Bis(naphthalen-1-ylmethyl)-1,2-diphenylethane-1,2-diamine
- (1S,2S)-N1,N2-Bis(benzyl)-1,2-diphenylethane-1,2-diamine
- (1S,2S)-N1,N2-Bis(phenylmethyl)-1,2-diphenylethane-1,2-diamine
Uniqueness
Compared to similar compounds, (1S,2S)-N1,N2-Bis(naphthalen-1-ylmethyl)-1,2-diphenylethane-1,2-diamine offers unique steric and electronic properties due to the presence of naphthalen-1-ylmethyl groups. These properties can enhance its effectiveness as a chiral ligand in asymmetric catalysis, making it a valuable tool in synthetic chemistry.
Properties
IUPAC Name |
N,N'-bis(naphthalen-1-ylmethyl)-1,2-diphenylethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H32N2/c1-3-15-29(16-4-1)35(37-25-31-21-11-19-27-13-7-9-23-33(27)31)36(30-17-5-2-6-18-30)38-26-32-22-12-20-28-14-8-10-24-34(28)32/h1-24,35-38H,25-26H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XANGKRYJCUWBHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)NCC3=CC=CC4=CC=CC=C43)NCC5=CC=CC6=CC=CC=C65 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H32N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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